The phosphatidylinositol 3-kinase (PI3K) signaling pathway has central roles in cell growth, development, and survival. GDC-0941 is a potent pan inhibitor of class I catalytic subunits of PI3K, inhibiting p110α, β, δ, and γ with IC50 values of 3, 33, 3, and 75 nM, respectively. It is much less effective against class II-IV isoforms of PI3K and against mTOR. GDC-0941 inhibits the growth of certain types of cancer cells and blocks signaling through PI3K to Akt, both in cells and in vivo.
A potent and selective inhibitor of class I PI3 kinase (PI3K)References:1. Salphati L, Lee LB, Pang J, Plise EG, Zhang X. Role of P-glycoprotein and Breast Cancer Resistance Protein-1 in the Brain Penetration and Brain Pharmacodynamic Activity of the Novel PI3K Inhibitor GDC-0941. Drug Metab Dispos. 2010 Jun 3. [Epub ahead of print] PubMed PMID: 20522663. 2. Napper AD. Society for biomolecular sciences - 16th annual conference & exhibition - advancing the science of drug discovery. IDrugs. 2010 Jun;13:372-5. 3. O'Brien C, Wallin JJ, Sampath D, Guhathakurta D, Savage H, Punnoose EA, Guan J, Berry L, Prior WW, Amler LC, Belvin M, Friedman L, Lackner M. Predictive Biomarkers of Sensitivity to the Phosphatidylinositol 3' Kinase Inhibitor GDC-0941 In Breast Cancer Preclinical Models. Clin Cancer Res. 2010 May 7. [Epub ahead of print] PubMed PMID: 20453058.
Pictilisib is a small molecule inhibitor of class I phosphatidylinositol 3 kinase (PI3K), with potential antineoplastic activity. Upon administration, pictilisib selectively binds to PI3K in an ATP-competitive manner, inhibiting the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and activation of the PI3K/Akt signaling pathway. This may result in inhibition of tumor cell growth, motility and survival in susceptible tumor cell populations. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis; dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
Pictilisib has been used in trials studying the treatment of Solid Cancers, Breast Cancer, Advanced Solid Tumours, Metastatic Breast Cancer, and Non-Hodgkin's Lymphoma, Solid Cancers, among others.
Pictrelisib is a sulfonamide composed of indazole, morpholine, and methylsulfonyl-substituted piperazine rings bound to a thienopyrimidine ring. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It is a sulfonamide, a member of piperazines, a member of morpholines, a member of indazoles and a thienopyrimidine.